A Comprehensive Technical Guide to 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine (CAS No. 400756-82-3): Synthesis, Characterization, and Therapeutic Potential
A Comprehensive Technical Guide to 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine (CAS No. 400756-82-3): Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
This technical guide provides an in-depth overview of the chemical compound 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine, identified by the CAS number 400756-82-3. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved pharmaceuticals. This document details a plausible synthetic route for the title compound, outlines expected methods for its structural characterization, and explores its potential applications in drug discovery and development based on the known biological activities of structurally related pyrazole derivatives. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel heterocyclic compounds for therapeutic applications.
II. Introduction to the Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a versatile core for the design of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. The presence of the pyrazole moiety in several marketed drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, underscores its therapeutic importance.[1]
1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine is a specific derivative that combines the pyrazole core with a methylphenyl group and a methanamine substituent. This combination of structural features presents an interesting profile for further investigation in the context of drug discovery, potentially serving as a valuable building block or lead compound.
III. Physicochemical and Structural Properties
A summary of the key identifiers and physicochemical properties of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine is provided below.
| Property | Value |
| CAS Number | 400756-82-3 |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine |
| InChI | 1S/C11H13N3/c1-9-4-2-3-5-11(9)14-8-10(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3 |
| SMILES | CC1=CC=CC=C1N2C=C(CN)C=N2 |
IV. Synthesis and Mechanistic Insights
The synthesis of 1,4-disubstituted pyrazoles can be achieved through various established methodologies. A common and effective approach involves the construction of a pyrazole-4-carbaldehyde intermediate, which can then be converted to the desired methanamine.
Plausible Synthetic Protocol
A plausible two-step synthesis for 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine is outlined below, based on the Vilsmeier-Haack reaction for formylation, followed by reductive amination.
Step 1: Synthesis of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place freshly distilled phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C.
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Addition of Hydrazone: To this cold Vilsmeier reagent, add the hydrazone formed from acetophenone and 2-methylphenylhydrazine dropwise with constant stirring.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture and pour it onto crushed ice with stirring. Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.
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Isolation and Purification: The solid product that precipitates out is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol to yield 1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde.
Step 2: Reductive Amination to 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine
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Reaction Setup: Dissolve the 1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde synthesized in Step 1 in methanol in a round-bottom flask.
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Amine Addition: Add a solution of ammonia in methanol (or ammonium acetate) to the flask.
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Reduction: To this mixture, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) portion-wise at 0 °C.
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Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
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Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
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Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, 1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine.
V. Structural Elucidation and Characterization
The identity and purity of the synthesized 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine would be confirmed using a combination of standard spectroscopic techniques. The expected data, based on analogous structures, are summarized below.[2][3][4][5]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 2-methylphenyl group, two singlets for the pyrazole ring protons, a singlet for the benzylic CH₂ protons, a broad singlet for the NH₂ protons, and a singlet for the methyl group protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the aromatic carbons of the 2-methylphenyl group, the benzylic carbon, and the methyl carbon. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrazole and aromatic rings), and N-H bending. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound. |
VI. Potential Applications in Drug Discovery and Chemical Biology
While specific biological activity data for 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine is not extensively reported in the public domain, the pyrazole scaffold is a well-known pharmacophore with a wide range of therapeutic applications.
Known Activities of Structurally Similar Pyrazole Derivatives
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Anticancer Activity: Many pyrazole derivatives have been investigated as potent anticancer agents, acting through various mechanisms, including kinase inhibition.[6][7][8]
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Anti-inflammatory Effects: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[9]
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Antimicrobial Properties: Pyrazole-containing compounds have shown promising activity against a variety of bacterial and fungal strains.[9]
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Anticonvulsant Activity: Certain pyrazole derivatives have been found to exhibit significant anticonvulsant effects in preclinical models.[10]
Given these precedents, 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine represents a valuable candidate for screening in various biological assays to uncover its therapeutic potential.
Protocol: In Vitro Kinase Inhibition Assay
To assess the potential of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine as a kinase inhibitor, a standard in vitro kinase inhibition assay can be performed.
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Reagent Preparation: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP, and MgCl₂.
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Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.
-
Reaction Initiation: In a 96-well plate, add the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
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Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based assay or a luminescence-based assay that measures the remaining ATP.
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Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Screening Cascade Diagram
Caption: A typical in vitro screening cascade for identifying lead compounds.
VII. Conclusion and Future Perspectives
1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine (CAS No. 400756-82-3) is a pyrazole derivative with significant potential for further exploration in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established chemical transformations. Based on the extensive biological activities reported for the pyrazole scaffold, this compound warrants investigation in a variety of therapeutic areas, particularly in oncology and inflammation. Future research should focus on its synthesis and purification, comprehensive biological screening, and structure-activity relationship (SAR) studies to optimize its potential as a novel therapeutic agent.
VIII. References
-
ResearchGate. (2026, January 2). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Retrieved from [Link]
-
PMC. (2025, October 13). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]
-
PMC. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]
-
PMC. Current status of pyrazole and its biological activities. Retrieved from [Link]
-
MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]
-
MDPI. (2024, May 17). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Retrieved from [Link]
-
The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
PubChem. [2-(1-methyl-1h-pyrazol-4-yl)phenyl]methanamine. Retrieved from [Link]
-
Semantic Scholar. (2014, January 15). Pyrazole and Its Biological Activity. Retrieved from [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11). AIP Publishing. Retrieved from [Link]
-
PubMed. (2010, September 15). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. Retrieved from [Link]
-
PubMed. (2014, February 13). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues. Retrieved from [Link]
-
ResearchGate. (2026, February 8). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]
-
Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]
-
Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved from [Link]
-
PubMed. (2026, January 17). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]
-
PubMed. (2020, December 1). 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Retrieved from [Link]
-
PubMed. (2019, June 21). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
